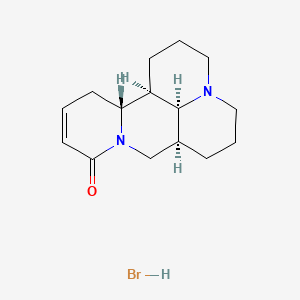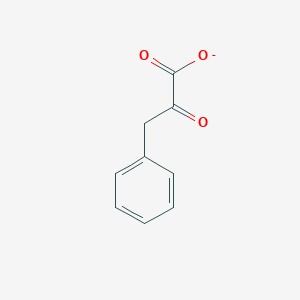
2-Oxo-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Keto-phenylpyruvate is a 2-oxo monocarboxylic acid anion resulting from deprotonation of the carboxy group of keto-phenylpyruvic acid. It has a role as a human metabolite, a chromogenic compound and a Saccharomyces cerevisiae metabolite. It is a 2-oxo monocarboxylic acid anion and a phenylpyruvate. It derives from a pyruvate. It is a conjugate base of a keto-phenylpyruvic acid.
Aplicaciones Científicas De Investigación
Asymmetric Organocatalysis
A study investigated asymmetric organocatalytic approaches for the annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate. This resulted in the formation of ethyl 2-(5-oxo-2,3,4-triphenyl-2,5-dihydrofuran-2-yl)acetate, showcasing the utility of 2-oxo-3-phenylpropanoate in producing complex organic compounds (Reitel et al., 2018).
Photodecarboxylation in Organic Synthesis
2-Oxo-3-phenylpropanoate has been used in photodecarboxylative benzylations of phthalimides, leading to the formation of benzylated hydroxyphthalimidines. This highlights its role in photodecarboxylation reactions, a valuable technique in organic synthesis (Hatoum et al., 2009).
Fluorescence Sensing and Metal Ion Detection
The compound has applications in fluorescence sensing for metal ions, particularly as a sensitive sensor for the detection of iron(III) ions in solution. This underscores its potential in analytical chemistry, especially in the detection and quantification of metal ions (Joshi et al., 2015).
Chemoenzymatic Synthesis
2-Oxo-3-phenylpropanoate is used in the chemoenzymatic synthesis of the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), showing its importance in the synthesis of complex and valuable pharmaceutical compounds (Hamamoto et al., 2000).
Enzymatic Hydrolysis
Its derivative, ethyl 3-hydroxy-3-phenylpropanoate, was studied for enzymatic hydrolysis using ultrasound, emphasizing the role of 2-oxo-3-phenylpropanoate derivatives in enzymatic reactions and the potential for improved reaction efficiencies (Ribeiro et al., 2001).
Biochemical Interactions
Studies have also explored the interaction of 2-oxo-3-phenylpropanoate derivatives with enzymes, providing insights into biochemical processes and potential pharmaceutical applications. For example, its interaction with hydroxynitrile lyase as an inhibitor reveals its potential in enzyme studies and drug design (Jaenicke & Preun, 1984).
Anticancer Activity
A novel synthesis of 2-oxo-4-phenyl-3-butynoic acid, a derivative of 2-oxo-3-phenylpropanoate, demonstrated its potential as an anticancer agent. This highlights the broader implications of this compound in medicinal chemistry and drug development (Chiu & Jordan, 1994).
Miscellaneous Applications
Other research includes the study of its complexes with nickel(II) and hydrogen ions, emphasizing its role in coordination chemistry and potential applications in catalysis and material science (Filella et al., 1987).
Propiedades
Nombre del producto |
2-Oxo-3-phenylpropanoate |
|---|---|
Fórmula molecular |
C9H7O3- |
Peso molecular |
163.15 g/mol |
Nombre IUPAC |
2-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)/p-1 |
Clave InChI |
BTNMPGBKDVTSJY-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C(=O)[O-] |
Sinónimos |
3-phenylpyruvate beta-phenylpyruvic acid phenylpyruvate phenylpyruvic acid phenylpyruvic acid, calcium salt phenylpyruvic acid, sodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



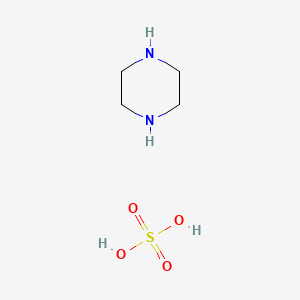
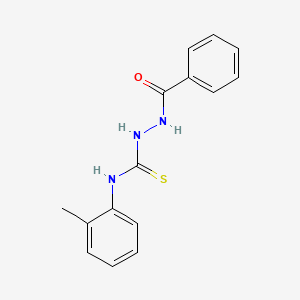

![2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N'-[2-(2-ethoxyphenoxy)-1-oxoethyl]acetohydrazide](/img/structure/B1228516.png)
![N-[5-(1-azepanylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1228518.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1228520.png)
![4-hydroxy-N-[[2-oxo-1-(3-oxo-1H-isobenzofuran-1-yl)-3-indolylidene]amino]benzamide](/img/structure/B1228521.png)
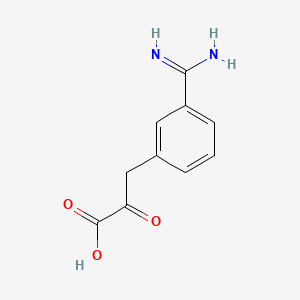
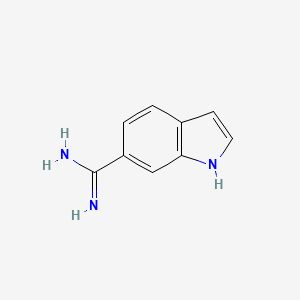
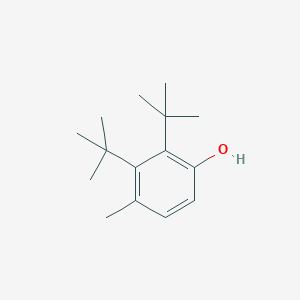
![[(3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-N-[9-[(3S,5S)-5-[[[[(2S,3R)-2,3-dihydroxy-4-methylpentanoyl]amino]-hydroxyphosphoryl]oxymethyl]-3-hydroxyoxolan-2-yl]purin-6-yl]phosphonamidic acid](/img/structure/B1228527.png)


